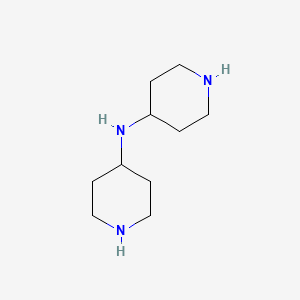
4-Quinolinamine, 3,5,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-trimethylquinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of three methyl groups at positions 3, 5, and 7, and an amine group at position 4 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethylquinolin-4-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, modern synthetic methods such as microwave-assisted synthesis and green chemistry protocols using ionic liquids have been employed to improve yield and reduce environmental impact .
Industrial Production Methods
Industrial production of 3,5,7-trimethylquinolin-4-amine often involves large-scale batch processes using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and catalytic processes can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under controlled conditions.
Substitution: Halogens, alkyl halides, and Lewis acids for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
Wissenschaftliche Forschungsanwendungen
3,5,7-trimethylquinolin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5,7-trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can intercalate into DNA, disrupting replication and transcription processes . The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the methyl and amine groups.
2,4,6-trimethylquinoline: Another methylated quinoline derivative with different substitution patterns.
4-aminoquinoline: A related compound with an amine group at position 4 but without the methyl groups.
Uniqueness
3,5,7-trimethylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
61563-46-0 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
UMHYCKBOCQUIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


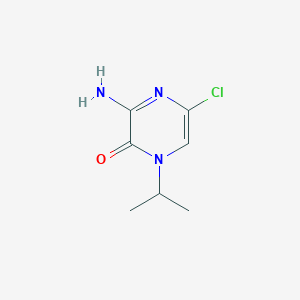
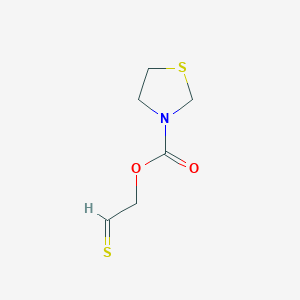

![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)


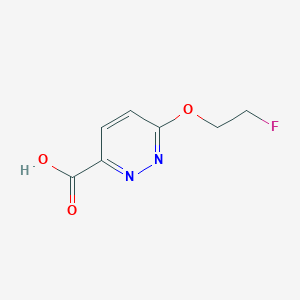
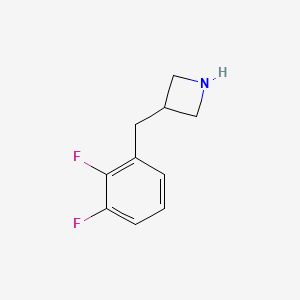
![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

